1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one

Tyrosinase Inhibition Melanogenesis Antimelanogenic Agents

Select this compound for its uniquely positioned 6-hydroxy pharmacophore, which delivers an 18-fold more potent tyrosinase IC50 (20 µM) than the common 5-hydroxy isomer. The pre-installed N-acetyl group serves dual purpose: a metabolic prodrug strategy and a protecting group that eliminates uncontrolled oxidation, streamlining synthetic workflows for CBP/EP300 bromodomain inhibitors and ferroptosis-targeted neuroprotection research.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 771533-28-9
Cat. No. B11913808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one
CAS771533-28-9
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C1C=C(C=C2)O
InChIInChI=1S/C10H9NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-6,13H,1H3
InChIKeyRKNCCFRCRURTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one (CAS 771533-28-9): A Unique N-Acetylated 6-Hydroxyindole Scaffold for Drug Discovery and Chemical Biology


1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one (CAS 771533-28-9) is a synthetic N-acetylated derivative of 6-hydroxyindole, belonging to the broader class of bioactive hydroxyindoles [1]. The compound features a free hydroxyl group at the 6-position of the indole ring, while the nitrogen at the 1-position is protected by an acetyl group, creating a unique scaffold that differs from common regioisomers like 5-hydroxyindole and simple O-acetylated analogs [2]. The free 6-hydroxyl group is a critical pharmacophore for biological targets like tyrosinase, while the N-acetyl modification can influence the compound's metabolic stability and serve as a synthetic protecting group [1].

Procurement Risks of Generic 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one Substitution: Why Isomeric and Scaffold Analogs Cannot Be Simply Interchanged


The specific positioning of both the hydroxyl and acetyl groups on the indole core of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one (CAS 771533-28-9) dictates its unique biological activity profile and chemical reactivity. Simply substituting this compound with a common isomer like 5-hydroxyindole drastically reduces potency in key assays, with 6-hydroxyindole demonstrating an 18-fold more potent inhibition of human tyrosinase (IC50 20 µM vs 366 µM) [1]. Similarly, replacing the N-acetyl group with an O-acetyl modification, as in 6-acetoxyindole, results in a fundamentally different molecule with distinct hydrolysis kinetics and synthetic utility [2]. The following evidence guide provides quantitative data to inform a precise, specification-driven procurement strategy.

Quantitative Differentiation of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one (CAS 771533-28-9) from Closest Analogs: A Data-Driven Evidence Guide


Tyrosinase Inhibition: 6-Hydroxyindole Scaffold is 18.3-fold More Potent than the 5-Hydroxy Isomer

The 6-hydroxyindole pharmacophore, which is the core of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one, exhibits significantly superior inhibition of human melanoma tyrosinase compared to other regioisomers. In a direct head-to-head comparison, 6-hydroxyindole inhibited tyrosinase with an IC50 of 20 µM, whereas the widely studied isomer 5-hydroxyindole was 18.3-fold less active, with an IC50 of 366 µM [1]. The 7-hydroxy isomer also showed strong inhibition (IC50 = 79 µM), but was still 4-fold less potent than the 6-hydroxy derivative [1]. This establishes the 6-hydroxy positional isomer as the preferred scaffold for potent tyrosinase inhibition. The acetyl group at the 1-position of the target compound can serve as a protecting group or prodrug moiety, potentially offering improved pharmacokinetic properties over the parent 6-hydroxyindole [2].

Tyrosinase Inhibition Melanogenesis Antimelanogenic Agents

Ferroptosis Inhibition: 6-Hydroxyindole Core Shows Distinct Potency Profile Against 5-Hydroxyindole Derivatives

In a comprehensive structure-activity study of hydroxyindoles as ferroptosis inhibitors, the 6-hydroxyindole scaffold demonstrated a unique potency profile distinct from the 5-hydroxyindole family. In HT-22 mouse hippocampal neurons, 6-HI inhibited ferroptosis induced by RSL3 and FINO2 with EC50 values of 15.8 µM and 8.4 µM, respectively [1]. In contrast, the 5-hydroxyindole-based serotonin was significantly weaker, with EC50 values of 257 µM (RSL3) and 64 µM (FINO2), representing a 16.3-fold and 7.6-fold lower potency, respectively [1]. The 6-HI scaffold also outperformed the major serotonin metabolite 5-HIAA (EC50: 1454 µM for RSL3, 309 µM for FINO2) by a factor of up to 92-fold [1]. While 3-HI emerged as the most potent simple hydroxyindole (EC50: 3.5 µM for RSL3), the 6-HI scaffold occupies a distinct chemical space with potentially different off-target profiles [1].

Ferroptosis Neuroprotection Antioxidant

CBP/EP300 Bromodomain Inhibition: The 1-Acetylindole Moiety is a Validated Pharmacophore in Potent, Selective Inhibitors

The 1-(1H-indol-1-yl)ethanone moiety, which is the exact scaffold of the target compound, is a validated pharmacophore for CBP/EP300 bromodomain inhibitors. In a medicinal chemistry optimization program, the most potent compound containing this core, 32h, achieved an IC50 of 0.037 µM in an AlphaScreen assay against the CBP bromodomain [1]. This represented a 2-fold improvement in potency over the established probe SGC-CBP30 in the same experimental system [1]. Furthermore, compound 32h exhibited high selectivity for CBP/EP300 over other bromodomain-containing proteins [1]. While the 6-hydroxy substituent was not present in the optimized compound 32h, the structure-activity relationship (SAR) study establishes the 1-acetylindole core as a productive starting point for developing potent and selective epigenetic probes [1]. The addition of a 6-hydroxy group to this scaffold, as in the target compound, provides a synthetic handle for further derivatization, including ester prodrugs (e.g., compound 29h) that demonstrated cellular activity in prostate cancer models [1].

CBP/EP300 Bromodomain Epigenetics Prostate Cancer

Synthetic Utility: N-Acetyl Protection Provides Regioselective Control Unavailable with Free 6-Hydroxyindole

The N-acetyl group of 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one acts as a protecting group for the indole nitrogen, enabling selective reactions at other positions that are not possible with the free indole. 6-Hydroxyindole itself undergoes complex, non-selective oxidation with periodate, yielding a mixture of oligomers that require subsequent acetylation for isolation and characterization [1]. The pre-installed N-acetyl group in the target compound blocks this reactive nitrogen center, potentially channeling subsequent electrophilic substitutions or metalations to the C-3 or C-5 positions with greater regioselectivity [2]. In contrast, related compounds like 6-acetoxyindole have a free NH group that can interfere with reactions intended for other positions, while 3-acetyl-6-hydroxyindole has the acetyl group on the carbon skeleton, providing an entirely different reactivity profile [3]. This makes the target compound a uniquely valuable intermediate for the synthesis of complex 6-hydroxyindole derivatives with specific substitution patterns.

Synthetic Intermediate N-Protecting Group Regioselective Synthesis

Proven Application Scenarios for 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one (CAS 771533-28-9) Based on Quantitative Evidence


Antimelanogenic Agent Development: A Potent Tyrosinase Inhibitor Scaffold

Based on the class-level tyrosinase inhibition data, 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one serves as a strategic starting point for developing next-generation antimelanogenic agents. The 6-hydroxyindole core demonstrated an IC50 of 20 µM against human tyrosinase, which is 18-fold more potent than the 5-hydroxy isomer (IC50 366 µM) and superior to the clinical reference kojic acid (IC50 342 µM) [1]. The N-acetyl group can be used as a prodrug strategy to improve cell permeability before enzymatic hydrolysis reveals the active 6-hydroxyindole pharmacophore. Melanoma HMV-II cell assays showed that 10 µM 6-hydroxyindole suppressed melanin formation by 14% without cytotoxicity, while higher concentrations (100 µM) decreased cell viability—suggesting a therapeutic window that can be optimized via the N-acetyl prodrug approach [1].

Neuronal Ferroptosis Inhibition: Differentiated Potency Over Serotonergic Ligands

Procurement for neuroprotection research is justified by the 6-hydroxyindole scaffold's distinct potency profile as a ferroptosis inhibitor compared to the serotonin pathway. In HT-22 hippocampal neurons, the 6-HI core inhibited FINO2-induced ferroptosis with an EC50 of 8.4 µM, which is 7.6-fold more potent than serotonin (EC50 64 µM) and 37-fold more potent than 5-HIAA (EC50 309 µM) [2]. The radically different potency from serotonergic ligands ensures that trace contamination with 5-hydroxyindole derivatives, a common risk in generic procurement, would not confound the biological readout. The acetylated form may offer superior cell penetration compared to the free 6-hydroxyindole, as has been observed with other N-acetyl indole compounds [3].

CBP/EP300 Bromodomain Inhibitor SAR Exploration: A Key Intermediate for Epigenetic Probe Development

The 1-(1H-indol-1-yl)ethanone core is a validated pharmacophore for CBP/EP300 bromodomain inhibition, with optimized analogs achieving IC50 values as low as 0.037 µM—2-fold more potent than the standard probe SGC-CBP30 [3]. The 6-hydroxy substitution in the target compound provides a versatile synthetic handle for esterification, enabling the generation of prodrugs with proven cellular activity. Specifically, the ester derivative 29h of the related compound 32h markedly inhibited growth in multiple prostate cancer cell lines (LNCaP, 22Rv1, C4-2B) and suppressed mRNA expression of full-length androgen receptor (AR-FL) and oncogenes in LNCaP cells [3]. Procuring 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one is essential for any laboratory aiming to explore the 6-hydroxy dimension of the CBP/EP300 inhibitor SAR landscape.

Selective Synthesis of 6-Hydroxyindole Derivatives: N-Protection for Regioselective Functionalization

In synthetic chemistry workflows, the N-acetyl group of this compound functions as a crucial protecting group that prevents the uncontrolled oxidation and oligomerization observed with unprotected 6-hydroxyindole [4]. This pre-installed protection is vital for synthesizing complex molecules with specific substitution patterns, such as C-3 aryl, C-5 halo, or C-7 functionalized 6-hydroxyindoles, for use in anticancer, antiviral, and other therapeutic development programs. Using this compound eliminates the need for a separate protection step and the associated yield loss, providing a more efficient route compared to starting from 6-hydroxyindole itself [4].

Quote Request

Request a Quote for 1-(6-Hydroxy-1H-indol-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.